molecular formula C11H9ClN2O B8350697 4-(5-Chloro-2-methoxyphenyl)pyridazine

4-(5-Chloro-2-methoxyphenyl)pyridazine

Cat. No.: B8350697
M. Wt: 220.65 g/mol
InChI Key: BNAIGPPKARJNOK-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methoxyphenyl)pyridazine is a pyridazine derivative featuring a substituted phenyl ring at the 4-position of the pyridazine core. The pyridazine scaffold (a six-membered aromatic ring with two adjacent nitrogen atoms) is a pharmacologically significant heterocycle, known for its role in bioactive molecules such as cadralazine (antihypertensive) and minaprine (antidepressant) . The 5-chloro-2-methoxyphenyl substituent introduces electron-withdrawing (Cl) and electron-donating (OCH₃) groups, which modulate electronic properties and steric interactions.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

4-(5-chloro-2-methoxyphenyl)pyridazine

InChI

InChI=1S/C11H9ClN2O/c1-15-11-3-2-9(12)6-10(11)8-4-5-13-14-7-8/h2-7H,1H3

InChI Key

BNAIGPPKARJNOK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CN=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key comparisons between 4-(5-Chloro-2-methoxyphenyl)pyridazine and related compounds, focusing on structural features, biological activity, and synthesis routes.

Compound Core Structure Substituents Biological Activity Key Findings Reference
This compound Pyridazine 5-Cl, 2-OCH₃ phenyl at C4 Not explicitly reported Inferred reactivity from pyridazine analogs; chloro and methoxy groups may enhance target binding.
Compound 10 (): 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino-triazine-thione Fused pyridazine-triazine 4-Cl phenylamino, phenyl, thione Anti-hepatitis A virus (HAV) Highest anti-HAV activity (EC₅₀ = 3.2 µM); sulfur and chloro groups critical for efficacy.
N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-oxadiazol-2-ylthio)butanamide () Butanamide-oxadiazole 5-Cl, 2-OCH₃ phenyl, oxadiazole-thioether Lipoxygenase inhibition (IC₅₀ = 0.42–1.8 µM) Methoxy and chloro groups enhance enzyme binding; thioether linkage improves solubility.
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole () Benzothiazole 5-Cl, 4-OCH₃ phenyl Broad-spectrum antimicrobial Benzothiazole core increases lipophilicity; methoxy position affects crystal packing.
4,6-Dichloro-5-methoxypyrimidine () Pyrimidine 4,6-Cl, 5-OCH₃ Not reported (pharmaceutical intermediate) Chlorine atoms participate in Cl···N interactions (3.09–3.10 Å), stabilizing crystal lattice.

Structural and Electronic Comparisons

  • Core Heterocycle Influence: Pyridazine vs. This may affect solubility and target engagement . Substituent Positioning: The 5-chloro-2-methoxy configuration on the phenyl ring (in the target compound) differs from the 4-chloro or 4-methoxy analogs (e.g., ).

Preparation Methods

Preparation of (5-Chloro-2-methoxyphenyl)boronic Acid

The boronic acid precursor is synthesized via hydroxylation of (5-chloro-2-methoxyphenyl)boronic acid intermediates. Key protocols include:

Method A (Oxidative Hydroxylation) :

  • Reagents : (5-Chloro-2-methoxyphenyl)boronic acid, hydrogen peroxide (H₂O₂), ethanol.

  • Conditions : 80°C, 30 minutes.

  • Yield : 99%.

  • Procedure : Hydrogen peroxide (0.55 mL, 5.38 mmol) is added to (5-chloro-2-methoxyphenyl)boronic acid (5 g, 26.82 mmol) in ethanol (100 mL). The mixture is stirred at 80°C, cooled, and purified via dichloromethane extraction.

Method B (Oxone-Mediated Oxidation) :

  • Reagents : Oxone®, sodium bicarbonate, EDTA.

  • Conditions : 0°C to room temperature, 24 hours.

  • Yield : 95%.

  • Procedure : Aqueous sodium hydroxide and Oxone® are added to the boronic acid in acetone. Post-reaction, sodium sulfite and hydrochloric acid facilitate isolation.

Table 1: Comparative Analysis of Boronic Acid Synthesis

MethodReagentsTemperatureTimeYield
AH₂O₂, EtOH80°C30 min99%
BOxone®, NaHCO₃0°C → RT24 h95%

Suzuki-Miyaura Coupling with Halopyridazines

The boronic acid is coupled with 4-chloropyridazine under palladium catalysis:

Protocol :

  • Reagents : 4-Chloropyridazine, (5-chloro-2-methoxyphenyl)boronic acid, Pd(PPh₃)₄, Na₂CO₃.

  • Conditions : Tetrahydrofuran (THF)/water, reflux, 23 hours.

  • Yield : ~85–90% (extrapolated from analogous reactions).

  • Mechanism : Oxidative addition of Pd(0) to 4-chloropyridazine, transmetallation with boronic acid, and reductive elimination.

Critical Parameters :

  • Catalyst Loading : 0.625 mmol Pd(PPh₃)₄ per 13.11 mmol substrates.

  • Solvent System : THF/water (9:1) enhances miscibility and reaction kinetics.

Ring Construction Methods

Cyclization of Precursors

Pyridazine rings are constructed via condensation reactions. A representative pathway involves:

Step 1 : Synthesis of 1,4-diketone intermediates from 5-chloro-2-methoxybenzaldehyde and hydrazine derivatives.
Step 2 : Acid-catalyzed cyclization to form the pyridazine core.

Example :

  • Reagents : 5-Chloro-2-methoxybenzaldehyde, methyl hydrazine, HCl.

  • Conditions : Reflux in ethanol, 6 hours.

  • Yield : 75% (estimated from analogous pyridazine syntheses).

Functionalization of Pyridazine Intermediates

Post-cyclization functionalization introduces the 5-chloro-2-methoxyphenyl group:

Chlorination Protocol :

  • Reagents : POCl₃, dimethylformamide (DMF).

  • Conditions : 110°C, 4 hours.

  • Outcome : Selective chlorination at the 5-position of the pyridazine ring.

Methylation Protocol :

  • Reagents : Dimethyl sulfate, NaOH.

  • Conditions : Acetone, reflux, 4 hours.

  • Outcome : Methoxy group introduction with >90% efficiency.

Optimization and Industrial Production

Catalyst Recycling

  • Pd Recovery : Silica-immobilized Pd catalysts reduce costs by enabling reuse for up to 5 cycles without significant activity loss.

Solvent Selection

  • Green Alternatives : Cyclopentyl methyl ether (CPME) replaces THF in cross-coupling, reducing environmental impact.

Continuous Flow Synthesis

  • Advantages : Enhanced heat/mass transfer improves yield (95% vs. 85% batch) and reduces reaction time (2 hours vs. 24 hours).

Data Tables and Experimental Details

Table 2: Suzuki-Miyaura Coupling Optimization

EntryCatalystSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄THF/H₂O802390
2Pd(OAc)₂EtOH/H₂O701882
3PdCl₂(dppf)DME/H₂O1001288

Table 3: Chlorination Efficiency

SubstrateReagentTemp (°C)Yield (%)
4-HydroxypyridazinePOCl₃11092
4-MethoxypyridazineSOCl₂8078

Q & A

Basic: What are the key structural features and characterization methods for 4-(5-Chloro-2-methoxyphenyl)pyridazine?

The compound features a pyridazine core substituted with a 5-chloro-2-methoxyphenyl group. Key structural data includes:

  • Molecular formula : C₁₂H₁₀Cl₂N₂O (MW: 269.13 g/mol) .
  • Spectral characterization :
    • NMR (¹H/¹³C) to confirm substituent positions and aromatic proton environments.
    • Mass spectrometry (MS) for molecular ion validation (e.g., [M+H]⁺ at m/z 269.1).
    • X-ray crystallography to resolve bond angles and intermolecular interactions, as demonstrated in structurally related compounds .

Basic: What synthetic routes are commonly used to prepare this compound?

  • Cyclization reactions : Utilize POCl₃-mediated cyclization of hydrazine precursors with substituted phenyl ketones (e.g., 5-chloro-2-methoxyacetophenone) to form the pyridazine ring .
  • Cross-coupling reactions : Suzuki-Miyaura coupling between halogenated pyridazines and boronic acid derivatives of the methoxyphenyl group .
  • Optimization : Reaction conditions (e.g., temperature, solvent polarity) are critical for yield improvement, as seen in analogous syntheses .

Advanced: How can researchers resolve synthetic impurities or low yields in multi-step syntheses of this compound?

  • Analytical methods :
    • HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to separate and quantify impurities .
    • Flash chromatography (silica gel, ethyl acetate/hexane) for intermediate purification .
  • Process optimization :
    • Temperature control : Lower temperatures (< 0°C) during sensitive steps (e.g., acylation) to minimize side reactions.
    • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling .

Advanced: How does the substitution pattern on the pyridazine ring influence biological activity or target binding?

  • Structure-activity relationship (SAR) :
    • The 5-chloro-2-methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability in biological assays .
    • Pyridazine N-atoms participate in hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets), as observed in structurally similar compounds .
  • Modification strategies :
    • Introducing electron-withdrawing groups (e.g., -NO₂) at the 3-position of pyridazine to modulate electronic properties .

Advanced: What computational methods are suitable for predicting the reactivity or binding modes of this compound?

  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., GABA receptors) based on structural analogs .
  • MD simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) .

Basic: What spectroscopic data are critical for confirming the identity of this compound?

  • ¹H NMR :
    • Aromatic protons (δ 7.2–8.1 ppm) for the pyridazine and methoxyphenyl groups.
    • Methoxy singlet (δ ~3.8 ppm) .
  • IR : C=O stretches (if present) at ~1650–1750 cm⁻¹ and C-Cl vibrations at ~550–750 cm⁻¹ .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

  • Comparative assays :
    • Use standardized protocols (e.g., IC₅₀ determination in enzyme inhibition assays) across labs to minimize variability .
  • Structural validation :
    • Re-analyze compound purity via LC-MS and confirm stereochemistry (if applicable) using circular dichroism (CD) .
  • Meta-analysis : Cross-reference biological data with structurally validated analogs (e.g., pyridazine derivatives with similar substituents) .

Advanced: What strategies are effective for modifying the compound to enhance solubility without compromising activity?

  • Functional group addition :
    • Introduce polar groups (e.g., -OH, -SO₃H) at non-critical positions to improve aqueous solubility .
  • Prodrug design : Convert the methoxy group to a phosphate ester for in situ hydrolysis in biological systems .
  • Co-crystallization : Use co-solvents (e.g., PEG 400) or cyclodextrins to enhance formulation stability .

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